molecular formula C6H10ClNO2 B1294580 2-Chloro-N,N-dimethyl-3-oxobutanamide CAS No. 5810-11-7

2-Chloro-N,N-dimethyl-3-oxobutanamide

Cat. No. B1294580
CAS RN: 5810-11-7
M. Wt: 163.6 g/mol
InChI Key: QJACRCAPQIYMIH-UHFFFAOYSA-N
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Description

The compound 2-Chloro-N,N-dimethyl-3-oxobutanamide is a chemical of interest in various research studies due to its structural and reactive properties. It is related to a class of compounds that have been synthesized and characterized for their potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds, such as antipyrine derivatives, has been reported with good yields and characterized spectroscopically. For instance, the synthesis of 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, a compound with a similar core structure to 2-Chloro-N,N-dimethyl-3-oxobutanamide, has been achieved and its structure elucidated through X-ray crystallography . Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanamate, was synthesized using a Knoevenagel condensation reaction, demonstrating the versatility of synthetic approaches for chloro-oxobutanoate derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the X-ray structure characterization of antipyrine derivatives revealed that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . Similarly, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanamate was confirmed by X-ray diffraction studies, showing a Z conformation about the C=C bond .

Chemical Reactions Analysis

The reactivity of chloro-oxobutanoate derivatives has been explored in various studies. Photolysis of methyl 2-chloro-3-oxobutanoate resulted in a range of products, indicating the compound's propensity to undergo homolytic cleavage of the C-Cl bond and α-elimination reactions . Additionally, the reactions of 2,3-dimethylbuta-1,3-diene with chlorine and iodine monochloride have been studied, providing insights into the halogenation reactions of related dienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N,N-dimethyl-3-oxobutanamide and its derivatives are influenced by their molecular structures. Intermolecular hydrogen bonding plays a significant role in the solid-state structure of N-aryl-2-chloro-3-oxobutanamides, although such bonding is disrupted in solution . The presence of intramolecular coordination in chiral chlorobismuthines, which are structurally related, has been shown to affect their dynamic behavior in solution and their asymmetric induction properties .

Scientific Research Applications

Hydrogen Bonding Studies

2-Chloro-N,N-dimethyl-3-oxobutanamide has been studied for its unique hydrogen bonding properties. In solid state, N-aryl-2-chloro-3-oxobutanamides, a related class of compounds, form intermolecular hydrogen bonds between the anilide hydrogen and the carbonyl oxygen of a neighboring molecule. This bond is disrupted in solution, and no intramolecular association was detected (Frohberg, Drutkowski, Wagner, & Lichtenberger, 2002).

Synthesis of Heterocyclic Systems

This compound is used in the synthesis of complex heterocyclic systems. It reacts with aromatic aldehydes in the presence of piperidine to produce N,N,N',N',6-pentamethyl-2-aryl-6hydroxy-4-oxocyclohexane-1,3-dicarboxamides, contributing to the development of new fused heterocyclic systems (Gein et al., 2009).

Cyanohydrin Synthesis

The compound also plays a role in the cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid, an important chemical process. This synthesis involves several intermediates, including 3-chloro-1,2-dihydroxy-2,3-dimethylbutanamide, a compound related to 2-Chloro-N,N-dimethyl-3-oxobutanamide (Powell et al., 1978).

Safety and Hazards

2-Chloro-N,N-dimethyl-3-oxobutanamide is considered a poison by skin contact . It is moderately toxic by ingestion and is a severe skin and eye irritant .

properties

IUPAC Name

2-chloro-N,N-dimethyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c1-4(9)5(7)6(10)8(2)3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJACRCAPQIYMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044489, DTXSID30275906
Record name 2-Chloro-N,N-dimethyl-3-oxobutanamide
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Record name 2-Chloro-N,N-dimethylacetoacetamide
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Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanamide, 2-chloro-N,N-dimethyl-3-oxo-
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Product Name

2-Chloro-N,N-dimethyl-3-oxobutanamide

CAS RN

5810-11-7, 5810-07-1
Record name 2-Chloro-N,N-dimethyl-3-oxobutanamide
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Record name 2-Chloro-N,N-dimethyl-3-oxobutanamide
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Record name Butanamide, 2-chloro-N,N-dimethyl-3-oxo-
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Record name 2-Chloro-N,N-dimethyl-3-oxobutanamide
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Record name 2-Chloro-N,N-dimethylacetoacetamide
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Record name 2-chloro-N,N-dimethyl-3-oxobutyramide
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Record name 2-CHLORO-N,N-DIMETHYL-3-OXOBUTANAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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